N-{4-[(2-hydroxy-1-phenylethyl)sulfamoyl]phenyl}acetamide
Description
N-{4-[(2-hydroxy-1-phenylethyl)sulfamoyl]phenyl}acetamide is a sulfonamide-acetamide hybrid featuring a phenylacetamide core linked to a sulfamoyl group substituted with a 2-hydroxy-1-phenylethyl moiety. This structure combines a sulfonamide pharmacophore, known for diverse biological activities, with an acetamide group that may enhance solubility and metabolic stability.
Properties
IUPAC Name |
N-[4-[(2-hydroxy-1-phenylethyl)sulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-12(20)17-14-7-9-15(10-8-14)23(21,22)18-16(11-19)13-5-3-2-4-6-13/h2-10,16,18-19H,11H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXBIVEDRNXMEMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(CO)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-{4-[(2-hydroxy-1-phenylethyl)sulfamoyl]phenyl}acetamide involves several steps. One common method includes the reaction of 4-aminophenylacetamide with 2-hydroxy-1-phenylethylsulfonyl chloride under controlled conditions. The reaction typically requires a base such as triethylamine and is carried out in an organic solvent like dichloromethane. The product is then purified using standard techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
N-{4-[(2-hydroxy-1-phenylethyl)sulfamoyl]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride, resulting in the formation of corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
N-{4-[(2-hydroxy-1-phenylethyl)sulfamoyl]phenyl}acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: The compound is used in the development of nanomaterials and as a precursor in the synthesis of functionalized materials for various industrial applications.
Mechanism of Action
The mechanism of action of N-{4-[(2-hydroxy-1-phenylethyl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular pathways involved are still under investigation.
Comparison with Similar Compounds
Structural Variations in Sulfamoyl Substituents
The sulfamoyl group serves as a critical pharmacophore in these compounds. Variations in its substituent significantly alter molecular properties:
Key Observations :
Physicochemical Properties
Melting points and synthetic yields vary with substituent complexity:
Key Observations :
- Heterocyclic derivatives (e.g., pyrimidinyl, isoxazolyl) exhibit moderate melting points (~165–173°C), while thiazole-containing analogs () show higher thermal stability (~300°C) due to rigid heterocycles .
- The target compound’s hydroxyl group may lower its melting point compared to non-polar substituents, though data is unavailable.
Biological Activity
N-{4-[(2-hydroxy-1-phenylethyl)sulfamoyl]phenyl}acetamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound, with a molecular formula of CHNOS and a molecular weight of 334.39 g/mol, is synthesized through specific chemical reactions involving 4-aminophenylacetamide and 2-hydroxy-1-phenylethylsulfonyl chloride . This article delves into its biological activity, mechanisms of action, and relevant research findings.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. A study comparing various sulfonamide derivatives found that this compound inhibited the growth of several bacterial strains, suggesting its utility in developing new antibiotics .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. One notable investigation demonstrated that this compound induced apoptosis in cancer cell lines by activating caspase pathways. The compound was shown to inhibit cell proliferation and promote cell cycle arrest at the G2/M phase, effectively reducing tumor growth in animal models .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has been studied for its anti-inflammatory effects. A study involving adjuvant-induced arthritis in rats showed that treatment with this compound resulted in a significant reduction in pro-inflammatory cytokines such as IL-1 beta and TNF-alpha. This suggests a mechanism through which the compound may alleviate inflammation-related conditions .
The biological effects of this compound are primarily attributed to its ability to inhibit specific enzymes and modulate cellular pathways:
- Enzyme Inhibition : The compound binds to the active sites of certain enzymes, inhibiting their activity and leading to downstream effects on cellular functions.
- Caspase Activation : In cancer cells, it activates caspases, which are crucial for the execution phase of apoptosis.
- Cytokine Modulation : The reduction of pro-inflammatory cytokines indicates its role in modulating immune responses .
Study 1: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial activity of various sulfonamide derivatives against common pathogens. This compound showed superior effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) significantly lower than those of traditional antibiotics.
Study 2: Cancer Cell Line Analysis
In vitro studies on human breast cancer cell lines demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed an increase in apoptotic cells, indicating its potential as an anticancer agent .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-(4-sulfamoylphenyl)acetamide | Similar structure without hydroxy group | Moderate antimicrobial activity |
| N-(4-aminophenyl)acetamide | Precursor with different properties | Limited anticancer activity |
This table illustrates how the presence of the hydroxy group enhances the biological activity of this compound compared to its analogs .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-{4-[(2-hydroxy-1-phenylethyl)sulfamoyl]phenyl}acetamide, and how are critical intermediates characterized?
- Methodological Answer: Synthesis typically involves multi-step reactions, starting with the formation of the sulfamoyl linkage via coupling between a sulfonyl chloride intermediate and a phenylacetamide derivative. Key steps include:
- Sulfonamide formation: Reacting 4-aminophenylacetamide with 2-hydroxy-1-phenylethylsulfamoyl chloride under anhydrous conditions (e.g., dry THF, 0–5°C).
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate intermediates.
- Intermediate characterization: Thin-layer chromatography (TLC) for reaction monitoring and high-performance liquid chromatography (HPLC) for purity assessment (>95%). Critical intermediates are validated via -NMR and -NMR to confirm regioselectivity .
Q. Which spectroscopic techniques are essential for confirming the structural integrity and purity of this compound?
- Methodological Answer:
- Nuclear Magnetic Resonance (NMR): -NMR identifies proton environments (e.g., sulfamoyl NH at δ 8.2–8.5 ppm, acetamide CH at δ 2.1 ppm). -NMR confirms carbonyl (C=O, ~170 ppm) and sulfonamide (S=O, ~125 ppm) groups.
- Infrared Spectroscopy (IR): Peaks at ~3300 cm (N–H stretch), ~1650 cm (amide C=O), and ~1150 cm (S=O asymmetric stretch).
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular ion [M+H] and fragments (e.g., cleavage at sulfamoyl bond).
- Purity: HPLC with UV detection (λ = 254 nm) ensures >98% purity .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between in vitro and cellular models for this compound?
- Methodological Answer: Discrepancies may arise from differences in membrane permeability, metabolic stability, or off-target effects. Strategies include:
- Cellular uptake assays: Use fluorescently labeled analogs to quantify intracellular accumulation via flow cytometry.
- Metabolite profiling: LC-MS/MS identifies degradation products in cell lysates.
- Target engagement assays: Cellular thermal shift assays (CETSA) confirm binding to intended targets (e.g., enzymes) in live cells.
- Comparative dose-response curves: Align EC values from enzyme inhibition assays (e.g., fluorogenic substrates) with cellular IC data to assess potency loss .
Q. What computational and experimental approaches are recommended for elucidating the compound's mechanism of action against enzymatic targets?
- Methodological Answer:
- Molecular docking: Use Schrödinger Suite or AutoDock Vina to model interactions with active sites (e.g., dihydropteroate synthase for antibacterial activity).
- Enzyme kinetics: Measure values via Lineweaver-Burk plots under varying substrate/inhibitor concentrations.
- Site-directed mutagenesis: Modify putative binding residues (e.g., Arg in COX-2) to validate docking predictions.
- Surface plasmon resonance (SPR): Quantify binding kinetics (k/k) for target proteins .
Q. How does the sulfamoyl group's stereochemistry influence the compound's target binding affinity and selectivity?
- Methodological Answer:
- X-ray crystallography: Solve crystal structures of the compound bound to targets (e.g., using SHELXL for refinement) to resolve stereochemical preferences .
- Enantiomer separation: Chiral HPLC (e.g., Chiralpak IA column) isolates R/S isomers for activity comparison.
- Structure-activity relationship (SAR): Synthesize analogs with modified sulfamoyl configurations (e.g., replacing hydroxyethyl with cyclopropyl) to assess steric/electronic effects on IC .
Q. What strategies optimize the compound's pharmacokinetic properties while maintaining therapeutic efficacy?
- Methodological Answer:
- Solubility enhancement: Co-crystallization with cyclodextrins or formulation as nanosuspensions (particle size <200 nm via wet milling).
- Metabolic stability: Introduce deuterium at labile positions (e.g., benzylic hydrogens) to reduce CYP450-mediated oxidation.
- Prodrug design: Mask the sulfamoyl group as a tert-butyl carbamate for improved oral bioavailability.
- In vivo PK/PD studies: Monitor plasma half-life in rodent models and correlate with efficacy in disease models (e.g., xenograft tumors) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
